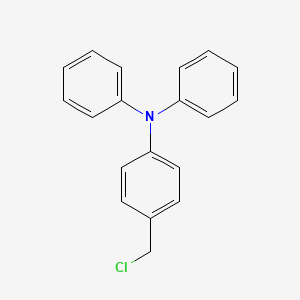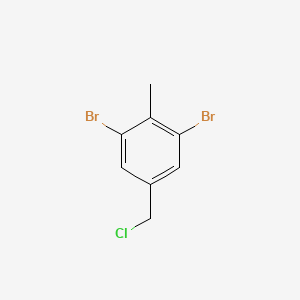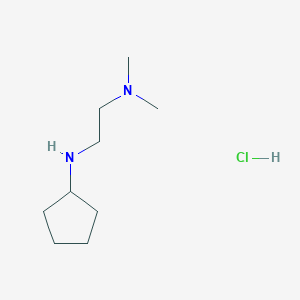
N'-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride is an organic compound with the molecular formula C9H20N2. It is a derivative of ethane-1,2-diamine, featuring a cyclopentyl group and two methyl groups attached to the nitrogen atoms. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride typically involves the reaction of cyclopentylamine with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is then subjected to purification steps, such as distillation or recrystallization, to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The final product is typically isolated and purified using advanced techniques, such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethylethylenediamine: A similar compound with two methyl groups attached to the nitrogen atoms, but lacking the cyclopentyl group.
Cyclopentylamine: Contains a cyclopentyl group attached to an amine, but lacks the additional methyl groups and ethane-1,2-diamine structure.
Uniqueness
N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride is unique due to the presence of both the cyclopentyl group and the dimethylated ethane-1,2-diamine structure. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H21ClN2 |
|---|---|
Molekulargewicht |
192.73 g/mol |
IUPAC-Name |
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-11(2)8-7-10-9-5-3-4-6-9;/h9-10H,3-8H2,1-2H3;1H |
InChI-Schlüssel |
AFUALTLGGAQFKN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC1CCCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


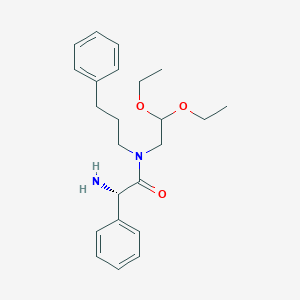



![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
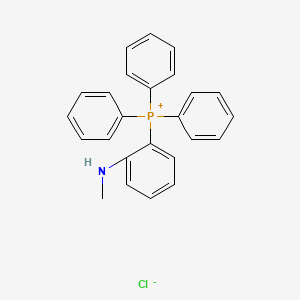

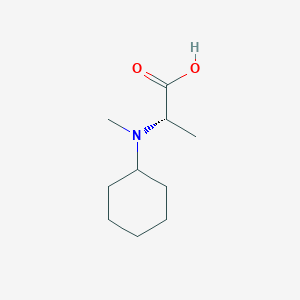
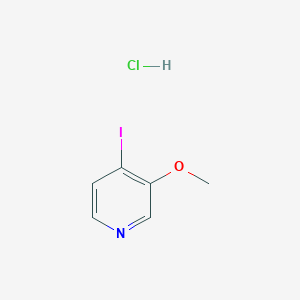

![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)
![({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B13138482.png)
